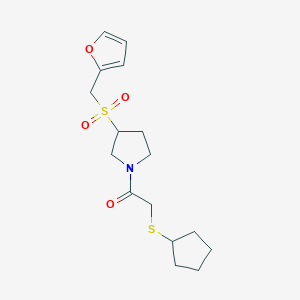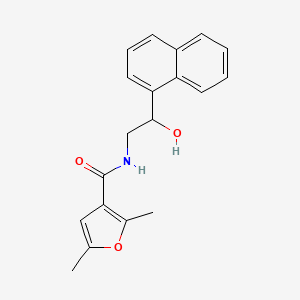
2-(Cyclopentylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Cyclopentylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as CPET and belongs to the class of pyrrolidinyl ketones. CPET has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Synthesis of Substituted Furans and Pyrroles
Research demonstrates various methods for synthesizing substituted furans and pyrroles, important synthons in chemical synthesis, and commonly found in natural products, pharmaceutical agents, and materials. One approach involves synthesizing 2-substituted 3-furfurals starting from 3-furfural, 3-bromofuran, and 3-vinylfurans. These compounds play a crucial role in the development of pharmaceutical and material sciences (Kelly, Kerrigan, & Walsh, 2008).
Metal-free Synthesis
Innovative methods for metal-free synthesis are being explored. For example, the synthesis of polysubstituted pyrroles in aqueous medium using surfactants shows potential in green chemistry. This approach emphasizes environmentally friendly and efficient synthesis techniques for complex organic compounds (Kumar, Rāmānand, & Tadigoppula, 2017).
Cycloaddition and Rearrangement Reactions
Cycloaddition and rearrangement reactions are integral to heterocyclic chemistry. Studies demonstrate the formation of macrocyclic thia-alkenolides through intramolecular ‘ene’ reactions of thioaldehydes. This type of reaction is important for creating novel heterocyclic structures that can have applications in drug development and material science (Choi, Kirby, & Mahajan, 1992).
Photoinduced Transformations
Recent advances show photoinduced transformations to be an effective method for synthesizing functionalized heterocycles. These transformations, which do not require transition metals or oxidants, can lead to the creation of polyheterocyclic ethanones, a class of compounds significant in the development of new materials and pharmaceuticals (Zhang et al., 2017).
Novel Heterocyclic Structures
Innovative synthesis pathways for novel heterocyclic structures, such as the reaction of isocyanides with S-trans-enones, are being researched. These studies contribute to the understanding of how unique heterocyclic compounds can be formed, which is crucial for drug discovery and the development of new materials (Winkler & Asselin, 2006).
properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S2/c18-16(11-22-14-5-1-2-6-14)17-8-7-15(10-17)23(19,20)12-13-4-3-9-21-13/h3-4,9,14-15H,1-2,5-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQLUMWMPSDPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate](/img/structure/B2830616.png)
![N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2830617.png)
![3-Methyl-7-[(2-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2830618.png)
![1-((3-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2830619.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2830620.png)
![5,9-Diazaspiro[3.6]decan-10-one](/img/structure/B2830623.png)
![2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid](/img/structure/B2830625.png)



![3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2830635.png)
![ethyl (2E)-2-{amino[(2-hydroxyethyl)amino]methylidene}-3-oxopentanoate](/img/structure/B2830637.png)
![N5-(2,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2830638.png)
![5-[(4-chlorophenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2830639.png)